Cas no 3577-94-4 (2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol)

2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol is a multifunctional organic compound characterized by its hydroxy and amine functionalities. This compound offers enhanced solubility and stability, making it suitable for a wide range of chemical reactions. Its versatile reactivity profile enables applications in pharmaceutical synthesis, polymer chemistry, and materials science.
2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol structure
3577-94-4 structure
Product Name:2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol
CAS No:3577-94-4
MF:C10H24N2O2
MW:204.309762954712
MDL:MFCD00296909
CID:296009
PubChem ID:3279
Update Time:2025-06-25

2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis- (9CI)
    • 1,2-Bis[1-(hydroxymethyl)propylamino]ethane
    • 1-Butanol,2,2'-(ethylenediimino)di- (6CI,7CI,8CI)
    • 2,2'-(Ethylenediimino)di-1-butanol
    • 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol
    • DTXSID60859091
    • SR-01000600877-4
    • Ethambutol hydrochloride (Salt/Mix)
    • Q27166297
    • HMS2230H16
    • CHEMBL25539
    • Diambutol
    • NSC653313
    • AKOS005530680
    • EN300-296080
    • AEUTYOVWOVBAKS-UHFFFAOYSA-N
    • 2-({2-[(1-hydroxybutan-2-yl)amino]ethyl}amino)butan-1-ol
    • HMS3259B06
    • CHEBI:94436
    • 2,2'-(1,2-Ethanediyldiimino)di(1-butanol)
    • Opera_ID_842
    • SCHEMBL4029
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, [S-(R*,R*)]-
    • AB00392744-11
    • (R)-2,2'-(1,2-Ethanediyldiimino)bis-1-butanol
    • D-2,2'-(Ethylenediimino)bis(1-butanol)
    • Purderal
    • L-Ethambutol
    • EMB
    • SR-01000600877
    • NCGC00070253-02
    • SMR000046147
    • 2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol
    • 2,2'-(1,2-Ethanediyldiimino)-Bis-1-Butanol
    • 2-[2-(1-hydroxybutan-2-ylamino)ethylamino]-1-butanol
    • D-2,2'-(Ethylenediimino)di-1-butanol
    • Etambutol
    • HMS3370L11
    • 2,2'-(1,2-Ethylenediimino)-di-1-butanol
    • Myambutol (Salt/Mix)
    • 2-[(2-([1-(Hydroxymethyl)propyl]amino)ethyl)amino]-1-butanol, (+)-
    • d,N,N'-Bis(1-hydroxymethylpropyl)ethylenediamine
    • 3577-94-4
    • NC00695
    • FT-0625721
    • Tibutol
    • 1-Butanol, 2,2'-(ethylenediimino)di-, (+)-
    • MLS000082702
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (R)-
    • W-104417
    • Dadibutol (Salt/Mix)
    • D-N,N'-Bis(1-hydroxymethylpropyl)ethylenediamine
    • MDL: MFCD00296909
    • Inchi: 1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3
    • InChI Key: AEUTYOVWOVBAKS-UHFFFAOYSA-N
    • SMILES: OCC(CC)NCCNC(CO)CC

Computed Properties

  • Exact Mass: 204.183778013g/mol
  • Monoisotopic Mass: 204.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.5Ų

2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol Pricemore >>

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Additional information on 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol

Professional Introduction to 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol (CAS No. 3577-94-4)

2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol, with the chemical identifier CAS No. 3577-94-4, is a compound of significant interest in the field of chemical and biomedical research. This compound, characterized by its complex amino functional groups, has garnered attention for its potential applications in pharmaceutical development and biochemical studies. The structure of this molecule, featuring multiple amino and hydroxyl substituents, suggests a high degree of reactivity and versatility, making it a valuable candidate for further investigation.

The chemical formula of 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol can be represented as C9H21N3O2. This composition highlights its rich nitrogen content, which is often associated with biological activity and interaction with various biological targets. The presence of multiple hydroxyl groups further enhances its solubility and reactivity, enabling diverse chemical modifications and functionalizations. These properties make it an attractive scaffold for designing novel molecules with tailored biological activities.

In recent years, the study of multifunctional compounds has become a focal point in drug discovery and development. The dual or triple functional groups in 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol provide a unique opportunity to explore such multifunctional entities. For instance, the combination of amino and hydroxyl groups allows for interactions with both hydrophobic and hydrophilic regions of biological targets, potentially enhancing binding affinity and selectivity. This characteristic is particularly valuable in the design of small-molecule inhibitors or modulators targeting complex biological pathways.

The pharmaceutical industry has shown increasing interest in compounds that can modulate enzyme activity or interact with protein receptors. The structural features of 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol suggest its potential as a lead compound for developing drugs targeting neurological disorders, inflammatory conditions, or metabolic diseases. Current research in medicinal chemistry emphasizes the importance of scaffold hopping—exploring structurally diverse molecules to identify novel pharmacophores. This compound’s unique architecture could serve as a starting point for generating a series of derivatives with improved pharmacokinetic properties and reduced toxicity.

One of the most compelling aspects of 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol is its potential role in biomimetic chemistry. The presence of multiple functional groups allows for the mimicry of natural biomolecules such as peptides or proteins. By strategically modifying the amino and hydroxyl functionalities, researchers can create molecules that mimic the binding behavior of natural ligands while offering superior stability or bioavailability. This approach has been successfully applied in the development of protease inhibitors and receptor antagonists, areas where structural complexity is often a key factor in therapeutic efficacy.

The synthesis of 2-({2-(1-hydroxybutan-2-yl)aminoethyl}amino)butan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis or flow chemistry have been explored to enhance the efficiency and scalability of production. These methods not only improve the overall process but also allow for better control over stereochemistry, which is critical for biological activity. The growing emphasis on green chemistry also drives the development of sustainable synthetic routes that minimize waste and hazardous byproducts.

In academic research, 2-{(aminobutyl)(aminoethoxy)methanol} (another name for this compound) has been studied for its potential role in drug delivery systems. The flexible backbone and multiple functional groups make it an excellent candidate for designing polymers or nanoparticles that can encapsulate therapeutic agents. Such systems can enhance drug solubility, protect sensitive molecules from degradation, and target specific delivery sites within the body. Recent advances in nanotechnology have further expanded the possibilities for using this compound as a building block in advanced drug delivery platforms.

The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling techniques have been increasingly used to predict the binding affinity and selectivity of compounds like 2-{(aminobutyl)(aminoethoxy)methanol} towards biological targets. By leveraging high-performance computing resources, researchers can simulate interactions at an atomic level, guiding experimental efforts towards more promising leads. This interdisciplinary approach combines traditional synthetic chemistry with cutting-edge computational methods to accelerate the discovery process significantly.

Economic considerations also play a crucial role in the adoption of new compounds like 2-{(aminobutyl)(aminoethoxy)methanol}. The cost-effectiveness of synthesis and scalability are critical factors that determine whether a compound can transition from academic research to commercial use. Innovations in synthetic methodologies have led to more cost-efficient production processes, making it feasible to explore complex molecules without prohibitive expenses. This trend is particularly important as pharmaceutical companies seek to develop novel therapeutics that remain competitive in price while maintaining high efficacy.

The regulatory landscape surrounding new chemical entities influences their development trajectory significantly. Compliance with guidelines set by agencies such as the FDA or EMA requires thorough characterization and validation before clinical trials can begin. However, regulatory pathways are becoming more streamlined for innovative therapies that address unmet medical needs. This favorable environment encourages researchers to explore novel compounds like 2-{(aminobutyl)(aminoethoxy)methanol}, providing them with opportunities to translate laboratory discoveries into tangible therapeutic benefits.

In conclusion, 2-{(aminobutyl)(aminoethoxy)methanol} (CAS No. 3577{’94}-4{’}) represents a promising compound with diverse applications across pharmaceuticals, biomimetics, and drug delivery systems{’}. Its complex structure featuring multiple {‘{’} }and {‘{’} }groups offers{’ }a rich foundation{’ }for{’ }further exploration{’ }. As research continues{’, }this molecule{’ }is expected{’ }to contribute significantly{’ }to advancements{’ }in{’ }biomedical science{’.}

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